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Application Notes and Protocols for Field Trials of Prohydrojasmon (PDJ) Racemate

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Introduction

Prohydrojasmon (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), is a plant growth regulator utilized in agriculture to modulate various physiological processes.[1][2] Its primary applications include enhancing fruit coloration and improving crop quality and stress tolerance.[3][4] PDJ mimics the effects of endogenous jasmonates, which are integral to plant development, ripening, and defense responses against biotic and abiotic stress.[1][5] When absorbed by the plant, PDJ is metabolized into jasmonic acid, triggering signaling cascades that lead to desired agricultural outcomes.[3] These notes provide detailed protocols for the field application of PDJ racemate for research and developmental purposes.

Key Functions and Effects:

- Enhances Fruit Coloration: PDJ accelerates and promotes uniform fruit coloring by stimulating the synthesis of pigments like anthocyanins and carotenoids.[3][6] This is particularly effective in red-pigmented fruits such as apples, grapes, and pears.[4][7]
- Improves Fruit Quality: It can increase the soluble sugar and protein content in fruits, contributing to a higher sugar-acid ratio and overall improvement in taste and appearance.[3]
- Boosts Stress Resistance: PDJ activates the plant's innate defense system, enhancing its
 resilience against diseases caused by fungi, bacteria, and viruses, as well as abiotic
 stressors like drought and salinity.[3][8]



- Promotes Nutrient Accumulation: The application of PDJ can lead to increased chlorophyll content and nitrate reductase activity, strengthening nutrient absorption and dry matter accumulation.[3][6]
- Pest Control: Field studies have shown that PDJ application can reduce the population of certain pests, such as aphids, thrips, and leaf-mining flies, by inducing direct and indirect plant defenses.[8]

Quantitative Data Summary

The efficacy of **Prohydrojasmon racemate** has been quantified in various field trials across different crops. The tables below summarize key findings.

Table 1: Effect of PDJ on Fruit Quality and Ripening



| Crop | PDJ Concentration/Rate | Application Method | Key Results |
|----------------------|---------------------------|--------------------|--|
| Grapes | 50 mg/L | Foliar Spray | Anthocyanin content increased by 8%; Soluble solids increased by 10%; Acid content decreased by 12%; Coloring advanced by 5-6 days.[6] |
| Red Pear ('Nanhong') | 50 mg/L & 100 mg/L | Foliar Spray | Significantly enhanced color development; Increased concentrations of anthocyanins and flavonols, particularly at 100 mg/L.[4] |
| Apple ('Gala') | Not specified | Foliar Spray | Maximum red color index achieved when applied 16 days before harvest.[5] |
| Apple ('Braeburn') | Not specified | Foliar Spray | Maximum red color index achieved when applied 11 days before harvest.[5] |

Table 2: Effect of PDJ on Pest Resistance and Plant Growth



| Crop | PDJ Concentration/Rate | Application Method | Key Results |
|-------------------------|---------------------------------|---------------------|--|
| Japanese Radish | 100x dilution of 5% formulation | Weekly Foliar Spray | Significantly lower numbers of aphids, leaf-mining fly larvae, vegetable weevils, and thrips; Reduced aboveground and belowground biomass. |
| Komatsuna | 200 ppm | Drip-wise or Spray | Root weight significantly increased by up to 37%.[1] |
| Komatsuna & Eggplant | 600 - 1000 ppm | Drip-wise or Spray | Significant inhibitory effect on root growth. |
| Red Leaf Lettuce | Not specified | Not specified | Promoted accumulation of phenolic compounds, including various cyanidin-glucosides and caffeic acid derivatives.[9] |

Experimental Protocols

Below are generalized protocols for field trial applications of PDJ. Researchers should adapt concentrations, timing, and methods based on the specific crop, local conditions, and experimental objectives.

Protocol 1: Foliar Spray Application for Fruit Color Enhancement

• Objective: To evaluate the effect of PDJ on the coloration and quality of fruit crops.



Materials:

- Prohydrojasmon (PDJ) racemate (e.g., 5% SL formulation).[7][8]
- Water source for dilution.
- Surfactant (non-ionic, optional, check product label).
- Calibrated sprayer (e.g., backpack or tractor-mounted).
- Personal Protective Equipment (PPE).
- Control solution (water, or water with surfactant if used in treatment).

• Experimental Design:

- Establish a randomized complete block design with a minimum of three replicate plots per treatment.
- Include an untreated control group and at least two PDJ concentrations (e.g., low and high dose) to assess dose-response.

Procedure:

- Timing: Apply PDJ during the initial phase of color change.
 - For many fruits, this is when 10-20% of the fruit surface shows color development.[3][6]
 - For specific cultivars like 'Gala' apples, optimal timing may be around 16 days before the anticipated harvest.[5]
- Solution Preparation: Prepare the spray solution on the day of application. Dilute the PDJ concentrate with water to achieve the target concentration (e.g., 50-100 mg/L).[4] For a 5% formulation (50,000 ppm), a 100 mg/L (100 ppm) solution requires a 1:500 dilution.
- Application:



- Spray the solution evenly over the entire plant, ensuring thorough coverage of foliage and fruit.[3]
- Apply during early morning or late evening to minimize evaporation and potential for leaf burn.
- Record environmental conditions (temperature, humidity, wind speed) during application.
- Repeat Application: A second application may be performed 7-14 days after the first to enhance the effect, especially if the initial coloration response is slow.[3]
- Data Collection:
 - Collect fruit samples at commercial maturity.
 - Measure parameters such as color index (e.g., using a chromameter), anthocyanin content, total soluble solids (TSS), titratable acidity (TA), and fruit firmness.

Protocol 2: Drip Irrigation for Stress Resistance and Growth Promotion

- Objective: To assess the effect of soil-applied PDJ on plant growth, nutrient uptake, and stress resistance.
- Materials:
 - Prohydrojasmon (PDJ) racemate (soluble formulation).
 - Drip irrigation system.
 - Fertilizer injector (e.g., Venturi or Dosatron).
 - Flow meter.
- Experimental Design:



- Use a design that allows for isolated irrigation treatments to prevent cross-contamination between plots.
- Include an untreated control (water only) and multiple PDJ application rates.

Procedure:

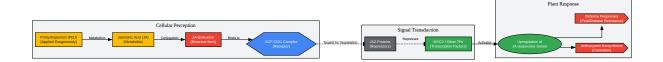
- Timing: Apply during active vegetative growth or prior to an anticipated stress event.
- Rate Calculation: Determine the application rate based on area (e.g., 30-100 grams per acre for stress resistance).[3]
- Application:
 - Dissolve the required amount of PDJ in a stock tank.
 - Inject the PDJ solution into the irrigation system over a predetermined period to ensure even distribution to the root zone.
 - Flush the irrigation lines with fresh water after application to ensure all product is delivered to the plots.

Data Collection:

- Monitor plant growth parameters (height, biomass).
- Collect soil and leaf tissue samples for nutrient analysis.
- Assess stress tolerance by measuring physiological markers (e.g., chlorophyll fluorescence, stomatal conductance) or by evaluating plant health following a natural or induced stress event.
- In root crops, measure the weight and dimensions of the harvested roots.

Visualizations Signaling Pathway and Experimental Workflow

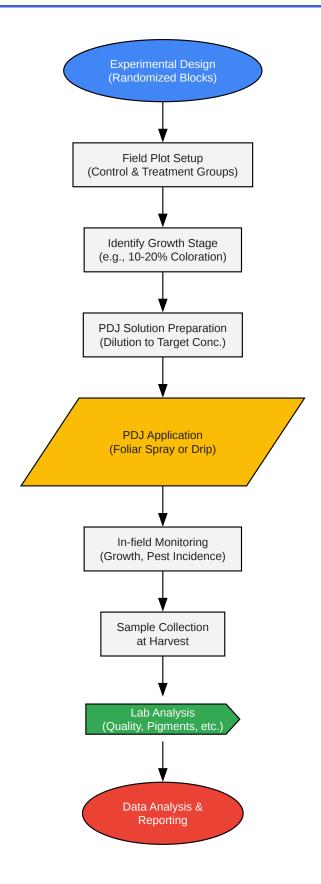




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Caption: Simplified signaling pathway of Prohydrojasmon (PDJ) in plants.





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Caption: General experimental workflow for a PDJ field trial.



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